2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the subsequent attachment of the chlorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include thioamides, chlorobenzyl halides, and methoxyphenyl derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide exhibits unique properties due to the presence of the ethoxyphenyl group.
Properties
Molecular Formula |
C27H26ClN3O4S |
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Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O4S/c1-3-35-22-12-8-19(9-13-22)29-25(32)16-24-26(33)31(20-10-14-21(34-2)15-11-20)27(36)30(24)17-18-6-4-5-7-23(18)28/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
DVZLADNBQXTTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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